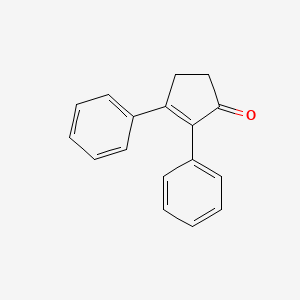
Diphenylcyclopentenon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylcyclopentenon is an organic compound characterized by a cyclopentenone ring substituted with two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: Diphenylcyclopentenon can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the Pauson-Khand reaction, where an alkyne, an alkene, and carbon monoxide react in the presence of a cobalt catalyst to form the cyclopentenone ring . Another method involves the Nazarov cyclization, which uses a divinyl ketone precursor and a Lewis acid catalyst to induce cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: Diphenylcyclopentenon undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted this compound derivatives.
科学研究应用
Diphenylcyclopentenon has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying biological pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of diphenylcyclopentenon involves its interaction with various molecular targets. The cyclopentenone ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and affect cellular pathways. The phenyl groups can also participate in π-π interactions, influencing the compound’s binding affinity to different targets.
相似化合物的比较
Cyclopentenone: Lacks the phenyl groups, making it less hydrophobic and less reactive in certain contexts.
Diphenylcyclopentadienone: Contains a diene system instead of a ketone, leading to different reactivity and applications.
Benzylidenecyclopentanone: Has a benzylidene group instead of phenyl groups, affecting its chemical behavior and applications.
Uniqueness: Diphenylcyclopentenon is unique due to its combination of a cyclopentenone ring and two phenyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
4258-40-6 |
|---|---|
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2,3-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-16-12-11-15(13-7-3-1-4-8-13)17(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
ATHSFASZCXCQNX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
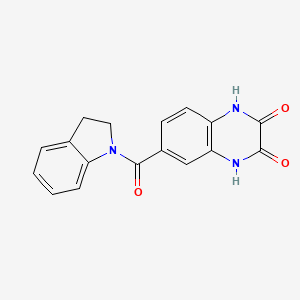
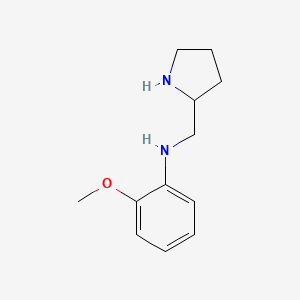
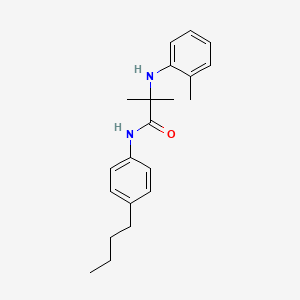
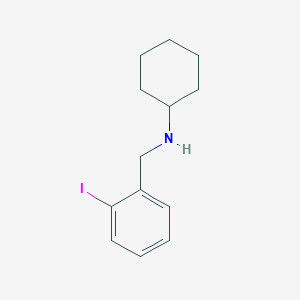
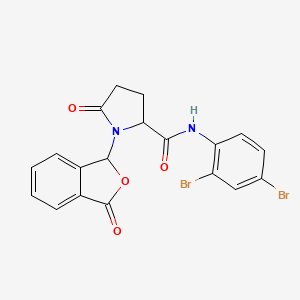
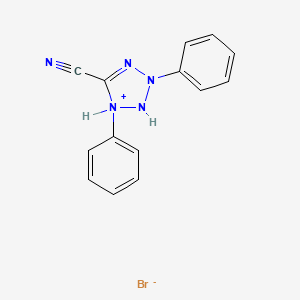
![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)

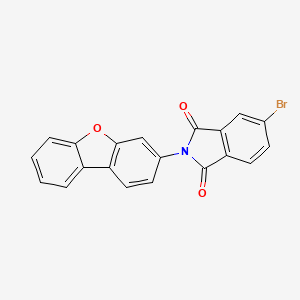
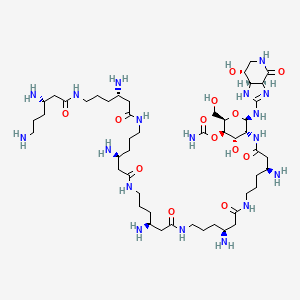
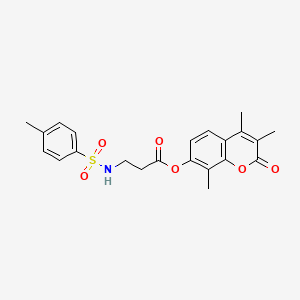
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
